molecular formula C15H19BrO B1247104 Laurinterol

Laurinterol

Cat. No. B1247104
M. Wt: 295.21 g/mol
InChI Key: UGGAHNIITODSKB-ONERCXAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laurinterol is a sesquiterpenoid isolated from Laurencia intermedia and Aplysia kurodai and has been found to exhibit antibacterial activity, It has a role as a metabolite, an apoptosis inducer, an antibacterial agent and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is a sesquiterpenoid, a member of phenols and an organobromine compound.

Scientific Research Applications

Anticancer Potential

Insecticidal and Repellent Properties

Laurinterol has also been identified for its insecticidal and repellent activities. It showed strong toxicity against brine shrimp larvae and repellent activity against the maize weevil, as well as insecticidal effects on termites. These properties highlight laurinterol's potential in agricultural and pest control applications (Ishii et al., 2017).

Antimicrobial and Antibacterial Effects

Another significant application of laurinterol is in the realm of antimicrobial and antibacterial treatments. Studies have found it effective against various strains of Mycobacterium tuberculosis and nontuberculous mycobacteria, suggesting its utility in developing new treatments for infections caused by these bacteria (García-Davis et al., 2020). Its antimicrobial activity was also observed against Staphylococcus aureus and other pathogens, further supporting its potential as a source for novel antimicrobial agents (Sims et al., 1975).

properties

Product Name

Laurinterol

Molecular Formula

C15H19BrO

Molecular Weight

295.21 g/mol

IUPAC Name

4-bromo-2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol

InChI

InChI=1S/C15H19BrO/c1-9-6-13(17)11(7-12(9)16)14(2)5-4-10-8-15(10,14)3/h6-7,10,17H,4-5,8H2,1-3H3/t10-,14+,15+/m1/s1

InChI Key

UGGAHNIITODSKB-ONERCXAPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)[C@@]2(CC[C@H]3[C@@]2(C3)C)C)O

SMILES

CC1=CC(=C(C=C1Br)C2(CCC3C2(C3)C)C)O

Canonical SMILES

CC1=CC(=C(C=C1Br)C2(CCC3C2(C3)C)C)O

synonyms

laurinterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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